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potassium;phenyl sulfate -

potassium;phenyl sulfate

Catalog Number: EVT-7954841
CAS Number:
Molecular Formula: C6H5KO4S
Molecular Weight: 212.27 g/mol
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Product Introduction

Synthesis Analysis

Methods of Synthesis

Potassium phenyl sulfate can be synthesized through a two-step reaction process:

  1. Formation of Phenyl Sulfuric Acid:
    C6H5OH+H2SO4C6H5OSO3H\text{C}_6\text{H}_5\text{OH}+\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H}
    In this step, phenol reacts with sulfuric acid to form phenyl sulfuric acid.
  2. Neutralization:
    C6H5OSO3H+KOHC6H5OSO3K+H2O\text{C}_6\text{H}_5\text{OSO}_3\text{H}+\text{KOH}\rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K}+\text{H}_2\text{O}
    The phenyl sulfuric acid is then neutralized with potassium hydroxide to yield potassium phenyl sulfate and water .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and concentrations of reactants, to ensure high yields and purity of the final product. The use of hydrogen peroxide as an oxidizing agent has also been explored in alternative synthesis routes .

Molecular Structure Analysis

Structure

Potassium phenyl sulfate consists of a phenolic group ( C6H5\text{ C}_6\text{H}_5) attached to a sulfate group (OSO3-OSO_3^-), with potassium ions balancing the negative charge from the sulfate. The molecular structure can be represented as follows:

  • Molecular Formula: C6H5KO4S\text{C}_6\text{H}_5\text{KO}_4\text{S}
  • Molecular Weight: 212.26 g/mol .

Data

The compound typically exists as a solid at room temperature, exhibiting good solubility in water due to its ionic nature.

Chemical Reactions Analysis

Types of Reactions

Potassium phenyl sulfate is involved in several types of chemical reactions:

  • Oxidation: It can be oxidized to yield phenol and sulfate ions.
  • Reduction: It can undergo reduction to form phenol and potassium sulfate.
  • Substitution: Nucleophilic substitution reactions can occur where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Sodium hydroxide or other strong bases are commonly used .

Major Products Formed

  • From Oxidation: Phenol and sulfate ions.
  • From Reduction: Phenol and potassium sulfate.
  • From Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Mechanism of Action

Process

Potassium phenyl sulfate acts primarily through its interaction with sulfotransferase 1A1 in the liver. This interaction leads to the production of reactive oxygen species (ROS) and a decrease in glutathione levels, which can have significant implications for cellular oxidative stress responses .

Data

Research indicates that exposure to potassium phenyl sulfate affects mitochondrial function and cellular respiration in podocytes, suggesting potential toxicity at higher concentrations . The compound's ability to decrease glutathione levels further highlights its role in oxidative stress pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its ionic character.

Chemical Properties

  • Stability: Generally stable under neutral conditions but may hydrolyze rapidly in concentrated sulfuric acid, leading to the formation of phenol.
  • Reactivity: Exhibits typical reactivity associated with alkylating agents, including nucleophilic substitution reactions.
Applications

Potassium phenyl sulfate has several scientific uses, particularly in biochemical research. It serves as a marker for metabolic studies involving gut microbiota-derived metabolites and has been implicated in various health conditions such as diabetic kidney disease . Its role as an alkylating agent also positions it as a candidate for further exploration in therapeutic applications targeting oxidative stress-related diseases.

Biosynthesis and Enzymatic Pathways

Sulfotransferase 1A1-Mediated Synthesis from Phenol and Phosphoadenosine Phosphosulfate

The biosynthesis of potassium phenyl sulfate (molecular formula: C₆H₅KO₄S; SMILES: [K+].[S](=O)(=O)([O-])Oc1ccccc1) is primarily catalyzed by the enzyme sulfotransferase 1A1 (SULT1A1) in the liver. This cytosolic enzyme transfers a sulfate group from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of phenol, yielding phenyl sulfate (which is stabilized as potassium phenyl sulfate in vivo) [1] [6] [9]. The reaction proceeds via a bi-bi sequential mechanism:

  • PAPS binds to SULT1A1, inducing conformational changes that create the phenol-binding site.
  • Nucleophilic attack by phenol’s oxygen on the sulfur atom of PAPS results in sulfated phenol and 3',5'-adenosine diphosphate (PAP).
  • Potassium ions subsequently stabilize the anionic sulfate ester under physiological conditions.

Table 1: Key Components of SULT1A1-Mediated Synthesis of Potassium Phenyl Sulfate

ComponentRoleChemical/Enzymatic Properties
SULT1A1Catalytic enzymeCytosolic localization; optimal pH 6.5–7.0; Km for phenol: 1–5 µM
PAPSSulfate donorKm: 0.1–0.5 µM; high-energy sulfate bond
PhenolSubstrateDerived from gut microbiota or environmental sources
Potassium ions (K⁺)Counterion stabilizationForms water-soluble salt (solubility: >200 mg/mL in water)

SULT1A1 exhibits high substrate specificity for phenol but can sulfate other xenobiotics, contributing to detoxification by increasing water solubility for renal excretion [6] [9]. Genetic polymorphisms in SULT1A1 (e.g., SULT1A12 variant with reduced activity) significantly impact phenyl sulfate production rates, linking enzymatic efficiency to metabolic disease risks [1].

Role of Gut Microbiota in Endogenous Production and Metabolic Regulation

Endogenous potassium phenyl sulfate originates from symbiotic interactions between host metabolism and gut microbiota. Key steps include:

  • Dietary tyrosine metabolism: Gut bacteria (e.g., Clostridium spp.) convert dietary tyrosine to phenol via the enzyme tyrosine phenol-lyase (TPL), which catalyzes β-elimination to yield phenol, pyruvate, and ammonia [3] [7].
  • Absorption and hepatic sulfation: Phenol translocates across the intestinal epithelium, enters portal circulation, and is sulfated in the liver to form phenyl sulfate.
  • Renal handling: Potassium phenyl sulfate is excreted via glomerular filtration, but tubular reabsorption can occur, leading to systemic accumulation in renal dysfunction [4] [10].

Table 2: Gut Microbiota and Disease Correlations of Potassium Phenyl Sulfate

ConditionPhenyl Sulfate LevelsGut Microbiota AlterationsClinical Impact
Diabetic Kidney Disease↑ 2–3 fold vs. controlsClostridium spp.; ↓ Bifidobacterium spp.Induces podocyte damage and albuminuria [3] [7]
CKD/ESRD↑ 4–5 fold↑ Proteolytic bacteria; ↓ SCFA producersCorrelates with eGFR decline and fibrosis [4] [10]
Healthy StateBasal levels (1–3 µM)Balanced tyrosine-fermenting vs. SCFA-producing communitiesNon-pathogenic excretion

In chronic kidney disease (CKD), gut dysbiosis exacerbates phenyl sulfate accumulation:

  • Uremia-driven intestinal barrier impairment increases phenol absorption [4] [10].
  • Reduced renal clearance allows phenyl sulfate to promote oxidative stress and podocyte injury via ROS generation and glutathione depletion [6] [7].
  • Inhibition of TPL reduces phenyl sulfate by >50% in diabetic mice, confirming microbiota as a therapeutic target [3] [7].

Comparative Analysis of Enzymatic Sulfation Mechanisms Across Eukaryotic and Prokaryotic Systems

Sulfation of phenol exhibits divergent mechanisms across biological domains:

Eukaryotic Systems (Mammals)

  • Enzymes: SULT1A1 (humans), Sult1a1 (rodents).
  • Localization: Cytosolic.
  • Cofactors: PAPS (universal).
  • Regulation: Hormonal (e.g., estrogen inhibition); genetic polymorphisms alter kinetics.
  • Function: Detoxification and hormone inactivation [1] [6].

Prokaryotic Systems (Bacteria)

  • Enzymes: Aryl sulfotransferases (e.g., Bacteroides spp.).
  • Localization: Periplasmic/membrane-associated.
  • Cofactors: PAPS or alternative donors like p-nitrophenyl sulfate.
  • Function:
  • Catabolism of dietary phenolics.
  • Sulfur assimilation in anaerobic niches [2] [8].

Table 3: Comparative Enzymology of Phenol Sulfation

FeatureMammalian SystemsBacterial SystemsEvolutionary Significance
Primary EnzymeSULT1A1 (cytosolic)Aryl sulfotransferase (periplasmic)Convergent evolution for phenol detoxification
Cofactor SpecificityStrict PAPS dependenceBroad donor specificity (PAPS, PNPS)Adaptation to nutrient-limited environments
Reaction KineticsKm (phenol): 1–5 µM; Vmax: 10–20 nmol/min/mgKm (phenol): 10–50 µM; Vmax: 5–10 nmol/min/mgHigher affinity in mammals for systemic clearance
Genetic RegulationPolymorphisms affect activityHorizontal gene transfer among microbiotaHost-microbiota co-metabolism optimization

Evolutionary drivers:

  • Mammals prioritize high-affinity sulfation to neutralize phenol’s cytotoxicity.
  • Bacteria utilize sulfation for nutrient scavenging and redox balance, with less substrate specificity [2] [8].
  • Pathophysiological divergence: Bacterial sulfotransferases contribute to uraemic toxin genesis in CKD, while host enzymes mitigate systemic exposure [4] [10].

Properties

Product Name

potassium;phenyl sulfate

IUPAC Name

potassium;phenyl sulfate

Molecular Formula

C6H5KO4S

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1

InChI Key

NOUFXYHWAWIDNT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

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